molecular formula C14H6F20O4 B1301776 Dimethyl perfluoro-1,10-decanedicarboxylate CAS No. 84750-88-9

Dimethyl perfluoro-1,10-decanedicarboxylate

Cat. No.: B1301776
CAS No.: 84750-88-9
M. Wt: 618.16 g/mol
InChI Key: GHVIUCXUOSDTBP-UHFFFAOYSA-N
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Description

Dimethyl perfluoro-1,10-decanedicarboxylate is a useful research compound. Its molecular formula is C14H6F20O4 and its molecular weight is 618.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorocarbon Tracers in Hydrology

Dimethyl perfluoro-1,10-decanedicarboxylate, as part of the fluorocarbons group, is used in hydrology as a tracer. Fluorocarbons, known for their stability, non-reactivity, and non-toxicity, are effective in detecting groundwater flow and measuring stream discharge. This application is significant in understanding the dynamics of water sources and their recent recharge from atmospheric sources (Thompson, Hayes, & Davis, 1974).

Synthesis of Fluorinated Compounds

In chemical synthesis, this compound plays a role in creating various fluorinated compounds. For instance, it is used in the synthesis of tertiary thio- and selenoethers, demonstrating its utility in complex chemical reactions (Suzuki, Satake, Uno, & Shimizu, 1987).

Development of Perfluorocarbon Polymers

The compound is crucial in the development of new perfluorocarbon polymers. These polymers, synthesized through copolymerization, have unique properties like phosphono groups, expanding their application in various industrial and technological fields (Yamabe, Akiyama, Akatsuka, & Kato, 2000).

Surface Activity in Surfactants

Perfluoro-1,10-decanedicarboxylate derivatives show significant surface activity in fluorocarbon surfactants. These surfactants can reduce the surface tension of organic solvents, offering potential use in various industries like cleaning, coating, and pharmaceuticals (Han, Zhang, Li, & Li, 2009).

Pyrolysis and Vinyl Ether Synthesis

In chemical processes like pyrolysis, this compound is used to obtain vinyl ethers. This demonstrates its role in thermal decomposition processes, which are fundamental in industrial chemistry (Takata, Takesue, Iseki, & Sata, 1995).

Environmental and Health Studies

While not directly related to this compound, research on perfluorinated compounds, including similar perfluorocarbon structures, has been conducted to understand their environmental and health impacts. This includes studies on their developmental toxicity and presence in environmental samples, highlighting the broader context of research on perfluorinated compounds (Gaballah et al., 2020).

Properties

IUPAC Name

dimethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F20O4/c1-37-3(35)5(15,16)7(19,20)9(23,24)11(27,28)13(31,32)14(33,34)12(29,30)10(25,26)8(21,22)6(17,18)4(36)38-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVIUCXUOSDTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371850
Record name Dimethyl perfluoro-1,10-decanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84750-88-9
Record name Dimethyl perfluoro-1,10-decanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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